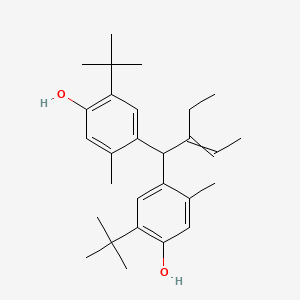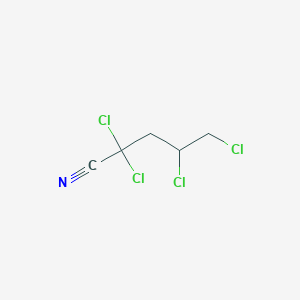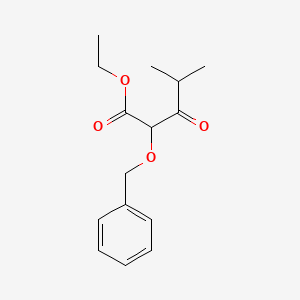
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a ketone functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Benzylation of 2-hydroxyethyl acetate: The synthesis begins with the benzylation of 2-hydroxyethyl acetate using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 2-(benzyloxy)ethyl acetate.
Claisen Condensation: The next step involves the Claisen condensation of 2-(benzyloxy)ethyl acetate with ethyl acetoacetate in the presence of a strong base like sodium ethoxide. This reaction yields Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes using the same synthetic routes mentioned above. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Ethyl 2-(benzyloxy)-4-methyl-3-hydroxypentanoate.
Substitution: 2-(benzyloxy)-4-methyl-3-oxopentanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of ester and ketone reactivity.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways involving esters and ketones.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate involves its reactivity as an ester and ketone. The benzyloxy group can participate in nucleophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. The ester group can be hydrolyzed to form carboxylic acids and alcohols. These reactions are facilitated by the presence of suitable reagents and catalysts, which target specific molecular pathways.
Comparación Con Compuestos Similares
Ethyl 2-(benzyloxy)-3-oxobutanoate: Similar structure but lacks the methyl group at the 4-position.
Ethyl 2-(benzyloxy)-4-methyl-3-oxobutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(benzyloxy)-4-methyl-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate is unique due to the presence of both a benzyloxy group and a ketone group, which confer distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Propiedades
Número CAS |
112370-83-9 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
ethyl 4-methyl-3-oxo-2-phenylmethoxypentanoate |
InChI |
InChI=1S/C15H20O4/c1-4-18-15(17)14(13(16)11(2)3)19-10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
Clave InChI |
SYPOOTJUWBPIEL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C(C)C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


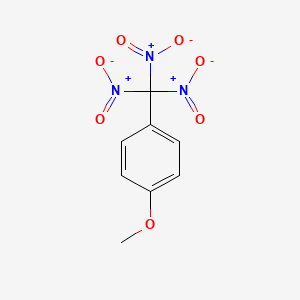
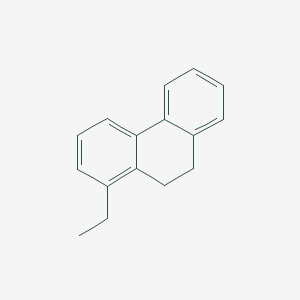
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
silane](/img/structure/B14309553.png)
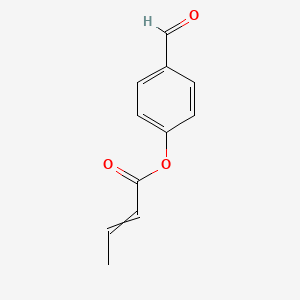
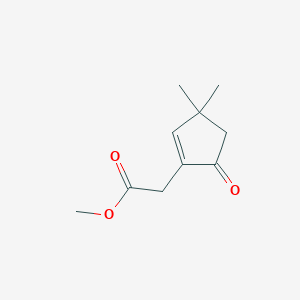

![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
